molecular formula C18H17BrN2OS B2619429 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one CAS No. 851800-75-4

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one

Cat. No.: B2619429
CAS No.: 851800-75-4
M. Wt: 389.31
InChI Key: UTZUGKOKRRYTQO-UHFFFAOYSA-N
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Description

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a complex organic compound that features an imidazole ring, a bromophenyl group, and a phenylethanone moiety

Properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c19-16-8-6-15(7-9-16)13-23-18-20-10-11-21(18)17(22)12-14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZUGKOKRRYTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

The biological activities of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one have been extensively researched, revealing several promising applications:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation. For instance, compounds with similar structures have been evaluated in vitro and demonstrated significant growth inhibition rates against human tumor cells .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of imidazole compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics. For example, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. It can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant activity is essential for its potential use in preventing oxidative damage in cells .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Anticancer Evaluation : A study assessing a series of imidazole derivatives showed that certain compounds led to a significant reduction in tumor size in animal models. The evaluation was conducted through the National Cancer Institute protocols, revealing promising results for further development .
  • Antimicrobial Testing : In a comparative study on various imidazole derivatives, one specific derivative exhibited superior antibacterial activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent .
  • Oxidative Stress Studies : Research focusing on the antioxidant properties demonstrated that the compound significantly reduced markers of oxidative stress in cellular models, indicating its potential role in protective therapies against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more effective in certain applications compared to its analogs .

Biological Activity

1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one is a complex organic compound with a unique structure that suggests potential biological activity. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydroimidazole ring, a bromophenyl group, and a phenylethanone moiety. Its molecular formula is C16H17BrN2OSC_{16}H_{17}BrN_2OS, and it has a molecular weight of 353.29 g/mol. The presence of the sulfanyl group and the imidazole ring indicates potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the bromophenylmethylsulfanyl intermediate followed by its reaction with phenylethanone derivatives under controlled conditions. Solvents like dichloromethane and catalysts such as triethylamine are often utilized to facilitate these reactions.

Antimicrobial Properties

Research has indicated that sulfonyl-substituted imidazoles exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and higher values against Escherichia coli .

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. For instance, similar compounds have been shown to disrupt cellular processes by targeting specific enzymes involved in cell proliferation .

The biological activity of this compound may stem from its ability to interact with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : Binding to enzymes involved in metabolic pathways.
  • DNA Interaction : Inducing DNA damage or interfering with replication processes.
  • Membrane Disruption : Altering cellular membrane integrity leading to cell death .

Case Studies

Several studies have explored the biological activities of imidazole derivatives:

  • Antibacterial Studies : A study evaluated various imidazole derivatives against resistant strains of bacteria, highlighting their potential as new therapeutic agents .
  • Antitumor Activity : Research indicated that certain imidazole compounds could induce apoptosis in cancer cell lines through oxidative stress mechanisms .
  • Antifungal Activity : Some derivatives were tested against fungal pathogens, showing promising results that warrant further investigation into their therapeutic applications .

Comparative Analysis

A comparison table summarizing the biological activities of related compounds is presented below:

Compound NameAntibacterial Activity (MIC µM)Anticancer ActivityNotes
Compound A20 - 40 against S. aureusInduces apoptosisSimilar structure
Compound B40 - 70 against E. coliInhibits DNA synthesisRelated to nitroimidazoles
Target Compound30 - 50 against bothPromising resultsFocused on bromophenyl derivatives

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